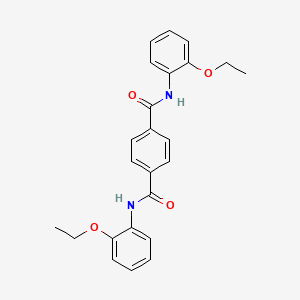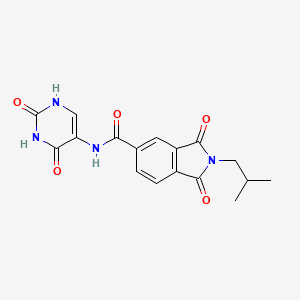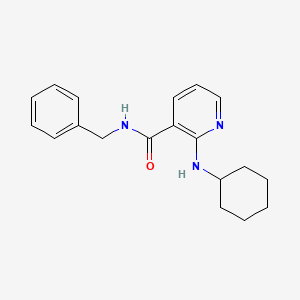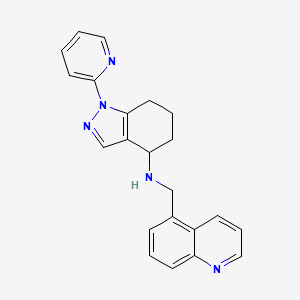![molecular formula C21H17BrN2O2 B6082283 N-[4-(benzoylamino)-3-methylphenyl]-4-bromobenzamide](/img/structure/B6082283.png)
N-[4-(benzoylamino)-3-methylphenyl]-4-bromobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(benzoylamino)-3-methylphenyl]-4-bromobenzamide, commonly known as BMB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BMB belongs to the class of benzamides and has a molecular formula C15H12BrN2O2.
Mecanismo De Acción
The mechanism of action of BMB involves its ability to bind to specific enzymes and modulate their activity. In cancer research, BMB has been shown to inhibit the activity of enzymes such as histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs), which are involved in cancer cell proliferation. In neuroscience, BMB has been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
BMB has been shown to have a range of biochemical and physiological effects, depending on the target enzyme or neurotransmitter. In cancer research, BMB has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. In neuroscience, BMB has been shown to modulate the release and uptake of neurotransmitters, leading to changes in synaptic activity and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMB has several advantages for use in lab experiments, including its ability to selectively target specific enzymes and neurotransmitters, its relatively low toxicity, and its ease of synthesis. However, BMB also has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects.
Direcciones Futuras
There are several future directions for research on BMB, including its potential applications in the treatment of cancer and neurological disorders, its use as a lead compound for drug discovery, and its development as a tool for studying the activity of specific enzymes and neurotransmitters. Further research is needed to fully understand the mechanisms of action of BMB and to optimize its pharmacological properties for use in clinical settings.
Métodos De Síntesis
The synthesis of BMB involves the reaction of 4-bromobenzoyl chloride with 3-methyl-4-aminobenzoic acid in the presence of a base such as triethylamine. The resulting product is then treated with benzoyl chloride to obtain the final product, BMB.
Aplicaciones Científicas De Investigación
BMB has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, BMB has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cancer cell proliferation. In neuroscience, BMB has been shown to modulate the activity of certain neurotransmitters, making it a potential candidate for the treatment of neurological disorders such as Parkinson's disease. In drug discovery, BMB has been used as a lead compound to develop new drugs with improved pharmacological properties.
Propiedades
IUPAC Name |
N-(4-benzamido-3-methylphenyl)-4-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O2/c1-14-13-18(23-20(25)16-7-9-17(22)10-8-16)11-12-19(14)24-21(26)15-5-3-2-4-6-15/h2-13H,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZLWQRTZTULIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)Br)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-benzamido-3-methylphenyl)-4-bromobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-ethyl-2-{4-hydroxy-2-[(1-phenylethylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6082222.png)
![3-methoxy-N-(5-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B6082231.png)

![1-(1-ethyl-2-pyrrolidinyl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(1H-pyrazol-3-ylmethyl)methanamine](/img/structure/B6082253.png)
![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-cyclohexylacetamide](/img/structure/B6082260.png)
![N-cyclopentyl-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B6082279.png)
![(3-cyclohexen-1-ylmethyl)({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B6082281.png)

![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide](/img/structure/B6082289.png)

![3-(2-fluorophenyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-3-phenylpropanamide](/img/structure/B6082302.png)